molecular formula C12H12N2OS B13458596 N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide

Katalognummer: B13458596
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: BYNSNMABDPTUSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is a complex organic compound that features a unique combination of pyrrole and thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide typically involves the reaction of 2-(1H-pyrrol-1-yl)thiophene with prop-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole and thiophene derivatives, such as:

Uniqueness

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is unique due to its specific combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]prop-2-enamide

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)13-9-10-5-8-16-12(10)14-6-3-4-7-14/h2-8H,1,9H2,(H,13,15)

InChI-Schlüssel

BYNSNMABDPTUSR-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NCC1=C(SC=C1)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.